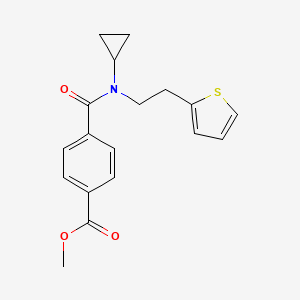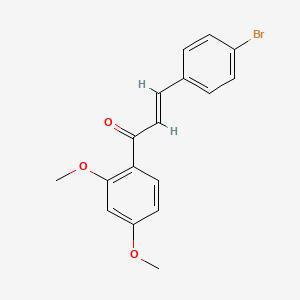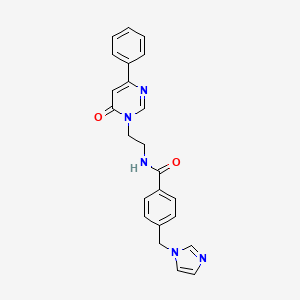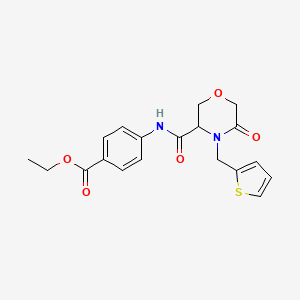
4-(ciclopropil(2-(tiofen-2-il)etil)carbamoil)benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate, also known as CTB, is a synthetic compound that has been gaining attention in the scientific community for its potential use in various research applications.
Mecanismo De Acción
The exact mechanism of action of Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is not fully understood, but it is thought to act as an inhibitor of the protein kinase C (PKC) signaling pathway. PKC is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate may be able to modulate these processes and exert its biological effects.
Biochemical and Physiological Effects:
Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. In vivo, Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate has been shown to enhance the immune response to vaccines and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is its versatility as a tool compound in various research applications. Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is also relatively easy to synthesize and has a high purity. However, one limitation of Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate research. One area of interest is the development of Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate analogs with improved potency and selectivity. Another area of interest is the use of Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate in combination with other compounds to enhance its biological effects. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate and its potential use in various research applications.
Métodos De Síntesis
Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate can be synthesized through a multi-step process that involves the reaction of 4-bromo-2-nitrobenzoic acid with cyclopropylmethylamine, followed by the reduction of the resulting nitro compound to an amine. The amine is then reacted with 2-(thiophen-2-yl)ethyl isocyanate to yield the final product, Methyl 4-(cyclopropyl(2-(thiophen-2-yl)ethyl)carbamoyl)benzoate.
Aplicaciones Científicas De Investigación
Química Medicinal
Los análogos basados en tiofeno, incluido el “4-(ciclopropil(2-(tiofen-2-il)etil)carbamoyl)benzoato de metilo”, han sido de gran interés para los científicos como posibles compuestos biológicamente activos . Juegan un papel vital para los químicos medicinales para mejorar los compuestos avanzados con una variedad de efectos biológicos .
Fármacos Antiinflamatorios
Los compuestos que contienen un núcleo de tiofeno han mostrado propiedades antiinflamatorias . Por ejemplo, la 1-[1-(2,5-dimetiltiofen-3-il)etil]-1-hidroxiurea actúa como agente antiinflamatorio .
Antagonistas de la Serotonina
Algunos compuestos basados en tiofeno funcionan como antagonistas de la serotonina y se utilizan en el tratamiento del Alzheimer .
Química Industrial
Los derivados del tiofeno se utilizan en la química industrial y la ciencia de los materiales como inhibidores de la corrosión .
Semiconductores Orgánicos
Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos .
Diodos Orgánicos Emisores de Luz (OLED)
Los compuestos basados en tiofeno se utilizan en la fabricación de diodos orgánicos emisores de luz (OLED) .
Propiedades Antimicrobianas
Las moléculas con el sistema de anillo de tiofeno exhiben propiedades antimicrobianas .
Propiedades Anticancerígenas
Se ha encontrado que los compuestos basados en tiofeno exhiben propiedades anticancerígenas .
Propiedades
IUPAC Name |
methyl 4-[cyclopropyl(2-thiophen-2-ylethyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-22-18(21)14-6-4-13(5-7-14)17(20)19(15-8-9-15)11-10-16-3-2-12-23-16/h2-7,12,15H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAYYJIOGWXUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2447723.png)
![trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2447725.png)
![1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2447728.png)
![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2447729.png)
![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-phenoxyethyl)nicotinamide](/img/structure/B2447730.png)
![[1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid](/img/structure/B2447731.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2447732.png)



![1-methyl-3-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2447739.png)
![isopropyl 2-(7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2447741.png)